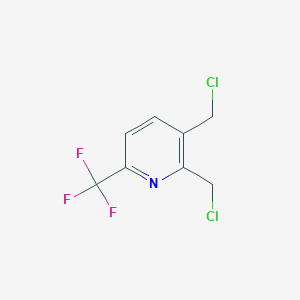

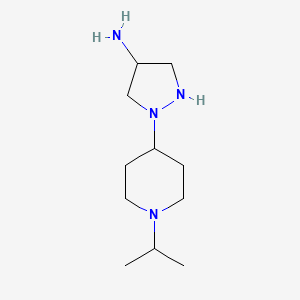

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

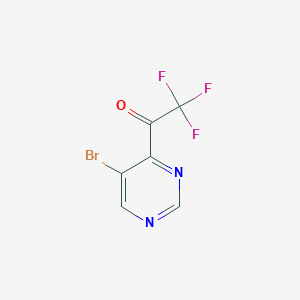

“(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester” is a compound that is mentioned in a patent application by GALAPAGOS NV . The patent application relates to novel compounds that antagonize GPR84, a G-protein-coupled receptor involved in inflammatory conditions . The compounds are used in methods for the prevention and/or treatment of inflammatory conditions such as inflammatory bowel diseases (IBD), rheumatoid arthritis, vasculitis, lung diseases (e.g., chronic obstructive pulmonary disease (COPD) and lung interstitial diseases (e.g., idiopathic pulmonary fibrosis (IPF))), neuroinflammatory conditions, infectious diseases, autoimmune diseases, endocrine and/or metabolic diseases, and/or diseases involving impairment of immune cell functions .

Molecular Structure Analysis

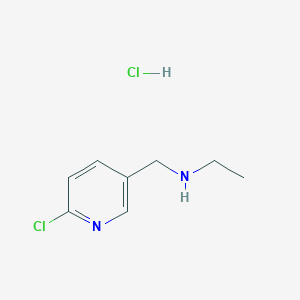

The molecular structure of the compound is described in the patent application . The compound is part of a larger family of compounds described by a general formula, with specific groups and substituents defined .

Applications De Recherche Scientifique

Novel Protecting Group Development

The development of new protecting groups in organic synthesis is a key application area. For example, the use of 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection method illustrates the importance of similar structures in synthetic chemistry. This group can be activated and cleaved under mild conditions, demonstrating the utility of related chemical structures in the development of efficient synthetic pathways (Surprenant & Lubell, 2006).

Synthesis of Alpha-Amidoalkylated Compounds

Another application is the α-amidoalkylation of ambident nucleophiles, where compounds like tert-butyl esters and N,N-disubstituted amides of carboxylic acids are involved. This process is significant in the synthesis of complex organic molecules, highlighting the role of similar compounds in advanced organic synthesis (Dobrev, Benin, & Nechev, 1992).

Antimicrobial and Antiurease Activities

In the field of medicinal chemistry, compounds like 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide, derived from similar chemical structures, have been investigated for their antimicrobial and antiurease activities. These studies are crucial for the discovery of new therapeutic agents, especially for resistant microbial strains (Bektaş et al., 2012).

Enhancement of Transdermal Drug Delivery

The modification of hexanoic acid with tertiary amino groups, including morpholine derivatives, has been studied for their potential as transdermal permeation enhancers. This application is critical in the development of effective transdermal drug delivery systems, which can significantly improve patient compliance and drug efficacy (Farsa, Doležal, & Hrabálek, 2010).

Synthesis of Condensed Pyridin-2(1H)-one Derivatives

In organic chemistry, the synthesis of condensed pyridin-2(1H)-one and pyrimidine derivatives involves steps like Thorpe-Zieler cyclization, where compounds related to (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester play a significant role. These synthesis methods are essential for creating complex heterocyclic compounds that have various applications in chemistry and pharmacology (Soliman, Khodairy, & Ahmed, 2003).

Propriétés

IUPAC Name |

tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHLBADIHTQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethyl 8-methyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1402975.png)

![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)